Nandrolone undecylate

Overview

Description

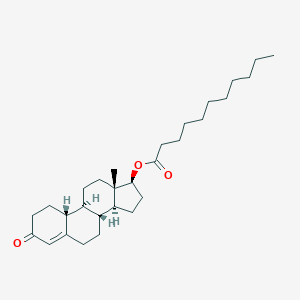

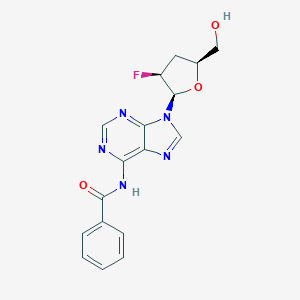

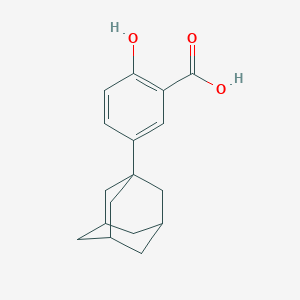

Nandrolone undecylate, also known as nandrolone undecanoate, is an androgen and anabolic steroid medication and a nandrolone ester . It was developed in the 1960s and was previously marketed under the brand names Dynabolon, Dynabolin, and Psychobolan . It was used clinically and illicitly but has since been discontinued .

Molecular Structure Analysis

The molecular formula of Nandrolone undecylate is C29H46O3 . The crystal structures of some nandrolone-based esters, including propionate, phenylpropionate, cypionate, and undecanoate, were determined and reported .Physical And Chemical Properties Analysis

Nandrolone undecylate has a molecular weight of 442.674 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 548.5±50.0 °C at 760 mmHg, and a flash point of 230.6±30.2 °C .Scientific Research Applications

1. Cellular Impact and Stem Cell Phenotype Induction

Nandrolone has been studied for its impact on cellular metabolism and its potential to induce a stem cell-like phenotype. In human hepatocarcinoma-derived cell lines, nandrolone was shown to slow cell growth, repress mitochondrial respiration, and enhance mitochondrial reactive oxygen species production. It notably increased stemness markers in both 2D and 3D cultures, which were dependent on complex III-ROS. This suggests that chronic administration of nandrolone may influence the maintenance of stem cells in various tissues, with implications for carcinogenesis risks (Agriesti et al., 2020).

2. Bone Density Preservation

Nandrolone has been researched for its ability to preserve bone mineral density (BMD). A study on rats demonstrated that nandrolone administration significantly reduced the loss of BMD due to denervation. This suggests potential for using nandrolone as a pharmacological strategy to reduce bone loss in conditions related to severe disuse and denervation, such as spinal cord injury (Cardozo et al., 2010).

3. Cardiac Effects and Exercise

Research has also explored the combined effects of nandrolone and resistance training on the heart. The studies indicated that both resistance training and nandrolone independently induced cardiac hypertrophy. Nandrolone was found to increase cardiac collagen content and modify cardiac index and function. It affected the expression of pathological cardiac hypertrophy markers, suggesting implications for cardiac pathophysiology (Tanno et al., 2011).

Mechanism of Action

Target of Action

Nandrolone undecylate, also known as nandrolone undecanoate, is an androgen and anabolic steroid medication . The primary target of nandrolone undecylate is the androgen receptor . This receptor is the biological target of androgens like testosterone and DHT .

Biochemical Pathways

Nandrolone undecylate affects several biochemical pathways. One key pathway is the activation of AMP-activated protein kinase (AMPK) . AMPK is a crucial enzyme involved in cellular energy homeostasis . Nandrolone undecylate has been shown to increase AMPK activation .

Pharmacokinetics

The pharmacokinetics of nandrolone undecylate have been studied in healthy young men after a single intramuscular injection . Blood samples were collected before treatment and for up to 32 days after dosing . The peak serum concentration was reached after 72 hours, and the terminal half-life was 7-12 days .

Result of Action

The action of nandrolone undecylate results in several molecular and cellular effects. It increases hemoglobin and red cell mass, which is why it is indicated for the management of anemia of renal insufficiency . It also has a strong anabolic effect, making it useful in the management of conditions like osteoporosis .

Action Environment

The action, efficacy, and stability of nandrolone undecylate can be influenced by various environmental factors. It’s important to note that the effectiveness of nandrolone undecylate can be influenced by individual factors such as age, health status, and the presence of other medications .

Future Directions

While specific future directions for Nandrolone undecylate were not found in the search results, there is ongoing research into the effects of nandrolone and its esters. For example, one study investigated the effects of nandrolone decanoate on skeletal muscle in patients with osteoporosis . Another study examined the toxic effects of nandrolone decanoate on cardiac and skeletal muscles .

properties

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h20,23-27H,3-19H2,1-2H3/t23-,24+,25+,26-,27-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAAWEGTURLYKP-MVTMSODMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006644 | |

| Record name | Nandrolone undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nandrolone undecylate | |

CAS RN |

862-89-5 | |

| Record name | Nandrolone undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nandrolone undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000862895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nandrolone undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyestr-4-en-3-one 17-undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANDROLONE UNDECYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64MCF1I9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide](/img/structure/B159506.png)

![7-[(2R)-2-[(E)-3-[3-(4-chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B159508.png)

![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)

![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)